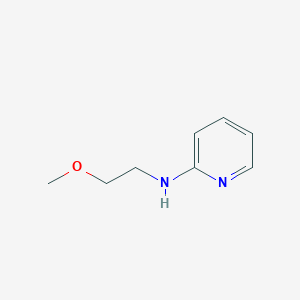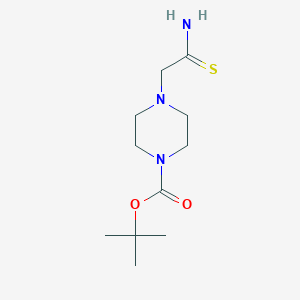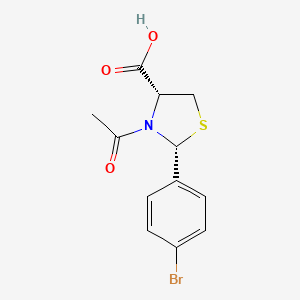
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-phenyl-1-butanamine
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-phenyl-1-butanamine, commonly known as MDBP, is a psychoactive drug that belongs to the family of amphetamines. It has been found to have potential therapeutic effects in the treatment of various neuropsychiatric disorders, including depression, anxiety, and addiction.
Mécanisme D'action
MDBP acts on the central nervous system by increasing the levels of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter levels is thought to be responsible for the therapeutic effects of MDBP.
Biochemical and Physiological Effects:
MDBP has been found to have various biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. These effects are thought to be responsible for the stimulant properties of MDBP.
Avantages Et Limitations Des Expériences En Laboratoire
MDBP has several advantages for lab experiments. It is relatively easy to synthesize and has a high potency, which allows for a small amount of the compound to be used in experiments. However, there are also limitations to the use of MDBP in lab experiments. It is a controlled substance, which makes it difficult to obtain for research purposes. Additionally, its psychoactive properties may make it difficult to interpret the results of experiments.
Orientations Futures
For research include investigating its potential therapeutic effects in the treatment of addiction and its effects on neuroplasticity and neurogenesis.
Applications De Recherche Scientifique
MDBP has been the subject of several scientific studies, which have investigated its potential therapeutic effects in the treatment of neuropsychiatric disorders. Studies have shown that MDBP has antidepressant and anxiolytic effects, as well as potential anti-addictive properties. MDBP has also been found to enhance cognitive function and memory.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-phenylbutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-8-16(9-3-1)10-6-7-13-20-14-17-15-21-18-11-4-5-12-19(18)22-17/h1-5,8-9,11-12,17,20H,6-7,10,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKUOUAQJGHLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-phenyl-1-butanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/structure/B3121752.png)
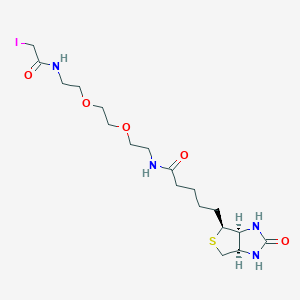
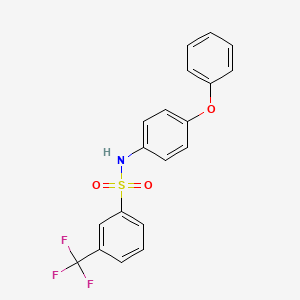
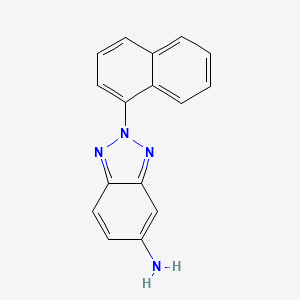
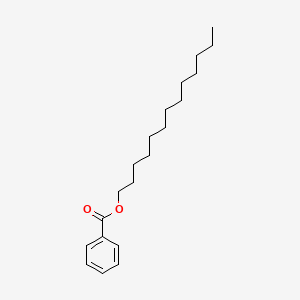
![4-[2-Amino-4-(dimethylsulfamoyl)anilino]butanoic acid](/img/structure/B3121795.png)
![{Dimethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}methanol](/img/structure/B3121800.png)

